molecular formula C14H18N2O6S B13778505 [2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate CAS No. 6959-79-1

[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate

Cat. No.: B13778505
CAS No.: 6959-79-1
M. Wt: 342.37 g/mol
InChI Key: QXZGEFQZMHWGOH-UHFFFAOYSA-N
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Description

[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolan ring, a pyrimidinyl group, and an acetylsulfanylmethyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate typically involves multiple steps, including the formation of the oxolan ring and the introduction of the acetylsulfanylmethyl and pyrimidinyl groups. Common reagents used in these reactions include acetyl chloride, sulfur compounds, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanylmethyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical processes and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antiviral or anticancer properties. Research into these derivatives can lead to the development of new drugs and treatments for various diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The acetylsulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidinyl group may interact with nucleic acids, affecting DNA or RNA synthesis. These interactions can lead to various biological effects, depending on the specific context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate apart from similar compounds is its unique combination of functional groups. The presence of both the acetylsulfanylmethyl and pyrimidinyl groups provides a distinct reactivity profile, enabling a wide range of chemical transformations and biological interactions. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6959-79-1

Molecular Formula

C14H18N2O6S

Molecular Weight

342.37 g/mol

IUPAC Name

[2-(acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate

InChI

InChI=1S/C14H18N2O6S/c1-7-5-16(14(20)15-13(7)19)12-4-10(21-8(2)17)11(22-12)6-23-9(3)18/h5,10-12H,4,6H2,1-3H3,(H,15,19,20)

InChI Key

QXZGEFQZMHWGOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CSC(=O)C)OC(=O)C

Origin of Product

United States

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